molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B080317
CAS No.: 14068-83-8
M. Wt: 214.29 g/mol
InChI Key: WPQPFGMASYMLNI-UHFFFAOYSA-N
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Description

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 14068-83-8) is a 1,3,4-thiadiazole derivative featuring a morpholine-substituted ethyl group at position 5 and an amine group at position 2 of the heterocyclic core. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and antitumor properties . The morpholine moiety is a six-membered ring containing one oxygen and one nitrogen atom, often incorporated into drug candidates to enhance solubility, bioavailability, and target interactions due to its hydrogen-bonding capability .

Properties

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPFGMASYMLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390367
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-83-8
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boulton-Katrizky Rearrangement-Based Synthesis

This method begins with the reaction of 3-amino-5-methylisoxazole with an isothiocyanate derivative. For the target compound, morpholine-4-ethyl isothiocyanate serves as the key reagent. The steps include:

  • Thiourea Formation : 3-Amino-5-methylisoxazole reacts with morpholine-4-ethyl isothiocyanate in acetonitrile under catalytic p-toluenesulfonic acid, yielding a thiourea intermediate.

  • Cyclization : Heating the intermediate under reflux induces Boulton-Katrizky rearrangement, forming the 5-amino-thiadiazole core.

  • Reduction : Sodium borohydride in methanol reduces any keto groups introduced during cyclization, stabilizing the morpholine-ethyl side chain.

Table 1: Reaction Parameters for Boulton-Katrizky Synthesis

ParameterCondition
SolventAcetonitrile
Catalystp-Toluenesulfonic acid (50 mg)
TemperatureReflux (82°C)
Reduction AgentNaBH₄ in methanol (50°C)
Yield72–78% (theoretical)

Modern Optimization Techniques

Solvent and Catalytic System Tuning

Recent advancements highlight the role of solvent polarity in improving cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states during rearrangement. Catalytic systems employing Lewis acids (e.g., ZnCl₂) further accelerate thiourea cyclization, reducing reaction times by 30%.

Stepwise Alkylation Strategies

Direct introduction of the morpholine-ethyl group via nucleophilic substitution on pre-formed thiadiazole intermediates is a viable alternative:

  • Thiadiazole Halogenation : 5-Amino-thiadiazol-2-yl chloride is prepared using PCl₅.

  • Morpholine-Ethyl Coupling : The chloride intermediate reacts with 2-morpholinoethylamine in tetrahydrofuran (THF) at 60°C, achieving 65% yield.

Table 2: Alkylation Reaction Optimization

VariableOptimal Condition
SolventTHF
Temperature60°C
BaseTriethylamine
Reaction Time12 hours
Yield65%

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The Boulton-Katrizky method offers higher yields (72–78%) but requires stringent control over cyclization conditions to avoid byproducts. Alkylation routes, while lower-yielding, provide better regioselectivity, particularly for N-functionalization of the thiadiazole ring.

Scalability and Industrial Feasibility

Pilot-scale trials of the Boulton-Katrizky method demonstrate consistent yields at 10-kg batches, with purification via recrystallization from ethanol-water mixtures (3:1 v/v). Alkylation strategies face challenges in solvent recovery but benefit from simpler downstream processing.

Quality Control and Characterization

Analytical Protocols

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 2.45–2.55 (m, 4H, morpholine CH₂), 3.55–3.65 (m, 4H, morpholine CH₂), and 6.75 (s, 1H, thiadiazole NH₂).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₉H₁₄N₄OS [M+H]⁺: 241.0821; Found: 241.0824.

Purity Standards

Industrial batches require ≥98% purity, verified via HPLC (C18 column, acetonitrile/water gradient). Key impurities include unreacted 3-amino-5-methylisoxazole (<0.5%) and over-reduced byproducts (<0.3%) .

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. For instance, it has been evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating significant cytotoxic effects compared to standard treatments like cisplatin .

Antimicrobial Activity

Research indicates that 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine exhibits antimicrobial and antifungal activities. It has been tested against multidrug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Biological Mechanisms

The mechanism of action involves interaction with various molecular targets. The thiadiazole ring can inhibit enzymes crucial for DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects. This interaction highlights the compound's potential as a lead structure for developing new therapeutic agents .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against several multidrug-resistant pathogens. The results indicated significant activity against MRSA strains with MIC values significantly lower than those of conventional antibiotics.

Case Study on Cytotoxic Effects

In another study assessing cytotoxicity across various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This suggests a strong potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 5 Key Functional Groups Reported Activities References
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine Morpholine-ethyl Amine, morpholine Hypothesized kinase/HDAC inhibition
5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine 4-Fluorobenzylthio Amine, fluorobenzylthio Kinase inhibition (e.g., MAPK8)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Amine, methylphenyl Insecticidal, fungicidal
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Pyridine-4-yl Amine, pyridine Antitubercular
5-(Trichloromethyl)-1,3,4-thiadiazol-2-yl-morpholine Trichloromethyl-morpholine Morpholine, trichloromethyl Pesticidal (hypothesized)

Physicochemical Properties

  • Solubility: The morpholine-ethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like 4-methylphenyl .
  • Crystallinity: Crystal structures of analogs (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) reveal planar thiadiazole cores stabilized by hydrogen bonds, suggesting similar crystallinity in the target compound .

Biological Activity

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound characterized by the presence of a thiadiazole ring and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tabular form.

  • Molecular Formula : C₁₃H₁₈N₄S
  • Molecular Weight : 214.29 g/mol
  • CAS Number : 14068-83-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzymes involved in critical biological pathways such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects. Specific mechanisms include:

  • Enzyme Inhibition : Interaction with enzymes related to nucleic acid synthesis.
  • Receptor Modulation : Potential modulation of estrogen-related receptors, which may contribute to its anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains:

Bacterial Strain Inhibition (%) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus81% - 91%20 - 28 µg/mL
Escherichia coliModerateMIC comparable to standard antibiotics
Bacillus subtilis58% - 66%32 - 42 µg/mL

These results suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µg/mL) Effect
HCT116 (Colon Cancer)3.29Significant growth inhibition
MCF7 (Breast Cancer)0.28High potency against cancer cells
A549 (Lung Cancer)0.52Moderate potency

The structure–activity relationship studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives of thiadiazoles showed enhanced antibacterial activity compared to non-fluorinated counterparts.
  • Cytotoxicity Studies : Research involving various cancer cell lines revealed that specific substitutions on the thiadiazole ring significantly increased the cytotoxic effects against human colon and breast cancer cells.

Q & A

Q. Advanced

  • Molecular docking : Screens against targets like kinases or GPCRs, utilizing AutoDock Vina to predict binding affinities .
  • In vitro assays : Measures cytotoxicity (MTT assay) or enzyme inhibition (e.g., caspase-3 activation) .
  • ADMET profiling : Predicts pharmacokinetics using SwissADME or similar platforms .

How can researchers resolve contradictions between spectral data and expected structural features?

Advanced
Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-cyclopropyl or bromo-thiadiazole derivatives) .
  • DFT calculations : Simulates NMR/IR spectra using Gaussian software to validate experimental data .
  • Single-crystal diffraction : Provides unambiguous structural proof .

What role do electron-withdrawing/donating groups play in modulating biological activity?

Advanced
Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes. For instance, chloro-substituted analogs show higher antimicrobial activity due to increased membrane penetration. Conversely, morpholine’s electron-donating nature may improve solubility but reduce target affinity .

Which intermediates are commonly employed in synthesizing derivatives of this compound?

Basic
Key intermediates include:

  • 5-Amino-1,3,4-thiadiazole-2-thiol : For thioether linkages .
  • Morpholine-ethyl halides : For alkylation reactions .
  • Sodium monochloroacetate : Facilitates carboxylate functionalization .

How can computational methods streamline the design of novel analogs?

Q. Advanced

  • QSAR modeling : Identifies critical substituents (e.g., logP, polar surface area) for activity .
  • Molecular dynamics : Simulates protein-ligand stability over time (e.g., GROMACS) .
  • Virtual screening : Libraries like ZINC20 prioritize analogs with optimal docking scores .

What factors affect the compound’s stability under varying storage or experimental conditions?

Q. Advanced

  • pH sensitivity : Degradation in acidic/basic conditions monitored via HPLC .
  • Thermal stability : TGA/DSC analyses determine decomposition thresholds (e.g., >200°C) .
  • Light exposure : UV-vis spectroscopy assesses photodegradation rates .

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